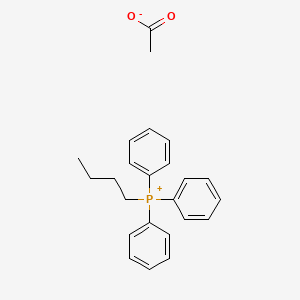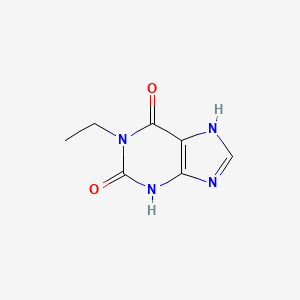
1-ethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 7-ethyltheophylline, is a derivative of theophylline. This compound belongs to the xanthine family, which is characterized by a purine base structure. It has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . The compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases.
Méthodes De Préparation
The synthesis of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound in studies of purine chemistry and xanthine derivatives.
Biology: The compound is studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, thereby aiding in the treatment of respiratory conditions . The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione is similar to other xanthine derivatives such as:
Theophylline: Used primarily as a bronchodilator.
Caffeine: Known for its stimulant effects.
Propriétés
Numéro CAS |
104285-81-6 |
|---|---|
Formule moléculaire |
C7H8N4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
1-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-6(12)4-5(9-3-8-4)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,13) |
Clé InChI |
KKWIVMCCCHOXGV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(NC1=O)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


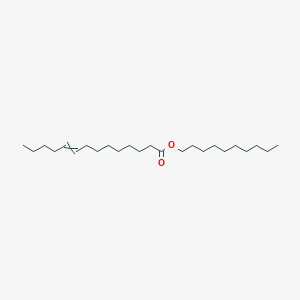
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
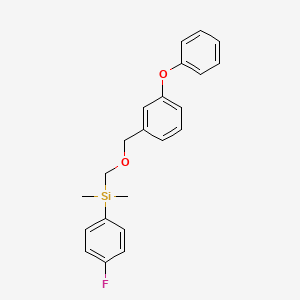
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

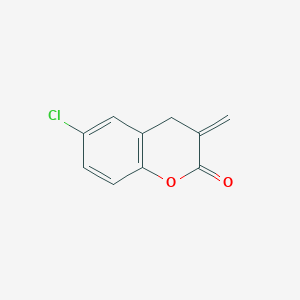
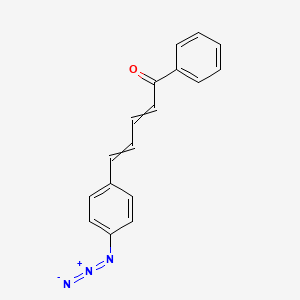

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
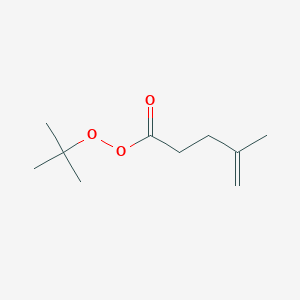
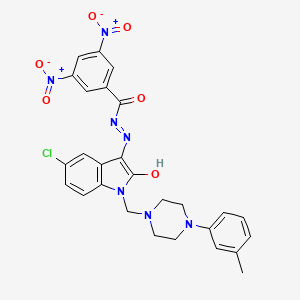
arsanium bromide](/img/structure/B14342323.png)
